molecular formula C9H17ClN2O B1471223 (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride CAS No. 2205384-51-4

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride

Cat. No. B1471223
M. Wt: 204.7 g/mol
InChI Key: BWMXGMNUMNBEDE-UHFFFAOYSA-N
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Description

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₈ClN₂O

  • Molecular Weight : Approximately 230.72 g/mol

  • IUPAC Name : (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride



Molecular Structure Analysis

The molecular structure consists of the following components:



  • A pyrrolidine ring (3-amino-1-pyrrolidinyl) attached to the central carbon.

  • A cyclobutyl group (cyclobutylmethanone) linked to the same central carbon.

  • The compound is in its hydrochloride salt form , which means it contains a chloride ion (Cl⁻).



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under varying conditions (light, temperature, humidity).

  • Color and Odor : Describe its appearance and any characteristic odor.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile (oral, dermal, inhalation).

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential pharmacological activities (e.g., antimicrobial, anticancer, etc.).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Formulation Development : If applicable, develop formulations for practical use (e.g., drug formulation).


properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclobutylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXGMNUMNBEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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